molecular formula C5H2BrF7O B1607509 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene CAS No. 231291-19-3

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

Cat. No.: B1607509
CAS No.: 231291-19-3
M. Wt: 290.96 g/mol
InChI Key: OEIBKUOPGVLTNS-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene represents a highly specialized fluorinated alkene compound with a complex molecular architecture that incorporates multiple halogen substituents. The compound's molecular formula is represented as C5H2BrF7O, indicating the presence of five carbon atoms, two hydrogen atoms, one bromine atom, seven fluorine atoms, and one oxygen atom. The molecular weight of this compound is precisely 290.96 grams per mole, reflecting the substantial contribution of the multiple halogen atoms to the overall molecular mass.

The structural complexity of this compound is evident in its International Union of Pure and Applied Chemistry nomenclature, which systematically describes the position and nature of each substituent on the four-carbon alkene backbone. The compound features a bromine atom positioned at the second carbon of the butene chain, while the third carbon bears both multiple fluorine substituents and a trifluoromethoxy group (-OCF3). The presence of four fluorine atoms at the fourth carbon position, combined with the trifluoromethoxy substitution at the third carbon, creates an exceptionally fluorine-rich molecular environment that significantly influences the compound's chemical and physical properties.

The three-dimensional molecular architecture can be described through its Simplified Molecular Input Line Entry System representation as FC(F)(F)OC(F)(C(Br)=C)C(F)(F)F, which provides a linear notation for the complex branching pattern and multiple substituents present in the molecule. The International Chemical Identifier representation, InChI=1S/C5H2BrF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2, offers a standardized method for uniquely identifying this compound in chemical databases and computational systems. The corresponding International Chemical Identifier Key, OEIBKUOPGVLTNS-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, providing a more manageable identifier for database searches and chemical informatics applications.

Chemical Classification and Registration Data

The chemical classification and registration data for this compound establishes its formal identity within international chemical databases and regulatory frameworks. The compound is assigned the Chemical Abstracts Service registry number 231291-19-3, which serves as its unique identifier in the Chemical Abstracts Service database and related chemical information systems. This registry number distinguishes it from closely related compounds, such as 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene, which carries a different Chemical Abstracts Service number (234443-24-4) and features a trifluoromethyl group rather than a trifluoromethoxy group.

The Molecular Design Limited number MFCD00153726 provides an additional unique identifier for this compound within chemical supplier databases and inventory management systems. This identifier facilitates accurate ordering and handling of the compound across different suppliers and research institutions. The compound is classified under the Harmonized System code 2909199090, which places it within the category of ethers and their halogenated derivatives for international trade and customs purposes. This classification reflects the presence of the ether linkage in the trifluoromethoxy functional group and acknowledges the extensive halogenation pattern throughout the molecule.

From a safety and handling perspective, the compound is classified as an irritant, indicated by the hazard code Xi. This classification necessitates appropriate laboratory safety measures during handling and storage, though specific safety protocols fall outside the scope of this structural analysis. The availability of the compound through specialized chemical suppliers indicates its recognition as a research chemical of sufficient interest to warrant commercial production and distribution.

Property Value Source Reference
Chemical Abstracts Service Number 231291-19-3
Molecular Formula C5H2BrF7O
Molecular Weight 290.96 g/mol
Molecular Design Limited Number MFCD00153726
Harmonized System Code 2909199090
International Chemical Identifier Key OEIBKUOPGVLTNS-UHFFFAOYSA-N

Historical Context in Fluorinated Alkene Chemistry

The development and study of this compound must be understood within the broader historical context of fluorinated alkene chemistry, which has evolved significantly over the past two centuries. The synthesis of organofluorine compounds can be traced back to 1835, when fluoromethane was first prepared from dimethyl sulfate and potassium fluoride, marking the beginning of systematic organofluorine chemistry. Over the subsequent 200 years, numerous fluorination and fluoroalkylation methods have been developed to prepare structurally diverse organofluorine compounds, with particular emphasis on alkene substrates due to their synthetic accessibility and reactivity.

The historical development of hydrofluorination reactions has been particularly relevant to the synthesis of compounds like this compound. Pioneering work by Olah and colleagues accomplished the direct hydrofluorination of alkenes using pyridine-hydrogen fluoride complexes, though this method was initially limited to simple, functional-group-free alkenes such as isobutene and cyclohexene. Later developments by Thibaudeau and coworkers expanded the scope through hydrogen fluoride-based superacid systems, while more recent innovations have introduced new generation nucleophilic fluorination reagents that demonstrate remarkable efficiency for hydrofluorinating diverse, highly functionalized alkenes.

The evolution of fluorination methodologies has been driven by the growing recognition of fluorine's unique properties in pharmaceuticals, agrochemicals, and materials science applications. Before the 1960s, fluorination primarily relied on corrosive or explosive reagents such as hydrogen fluoride, elemental fluorine, antimony trifluoride, and cobalt trifluoride. The development of safer, more manageable fluorinating agents has enabled the exploration of increasingly complex fluorinated structures, including heavily substituted alkenes like this compound. Contemporary synthetic strategies have emphasized the importance of functional group tolerance, exclusive regioselectivity, and high atom economy in fluorination reactions.

The specific focus on trifluoromethoxy-containing compounds has emerged more recently, driven by recognition of the trifluoromethoxy group's unique biological properties and its importance as a target in pharmaceutical and agrochemical research. The development of practical trifluoromethoxylating reagents, such as trifluoromethyl nonaflate and various benzaldoxime derivatives, has provided new synthetic pathways for accessing compounds like this compound. These advances reflect the ongoing evolution of organofluorine chemistry toward increasingly sophisticated and functionally diverse molecular architectures.

Significance in Organofluorine Research

The significance of this compound in organofluorine research stems from its unique combination of structural features that embody several key trends in contemporary fluorinated compound development. The compound serves as a representative example of heavily fluorinated alkenes that incorporate multiple distinct fluorinated functional groups, specifically combining tetrafluorination, trifluoromethoxy substitution, and halogen substitution within a single molecular framework. This structural complexity makes it valuable for understanding the cumulative effects of extensive fluorination on molecular properties and reactivity patterns.

The presence of the trifluoromethoxy functional group is particularly significant, as this group has garnered substantial attention in pharmaceutical and agrochemical research due to its unique electronic and steric properties. Molecules containing the trifluoromethoxy group have become important targets in drug discovery programs, where the group's influence on molecular lipophilicity, metabolic stability, and biological activity can provide significant advantages. The incorporation of this functional group into an already heavily fluorinated alkene structure, as seen in this compound, represents an advanced example of fluorinated molecular design.

From a synthetic methodology perspective, the compound illustrates the challenges and opportunities associated with constructing heavily substituted fluorinated alkenes. The successful synthesis and characterization of such compounds demonstrates the maturation of fluorination techniques and the availability of sophisticated reagents capable of introducing multiple fluorinated substituents with high selectivity. The compound's existence validates theoretical predictions about the stability and accessibility of highly fluorinated organic molecules, contributing to our understanding of the limits and possibilities in organofluorine chemistry.

Research applications for this compound extend beyond its intrinsic properties to include its potential role as a synthetic intermediate or building block for more complex fluorinated structures. The presence of both the alkene functionality and the bromine substituent provides multiple points for further chemical modification, enabling the construction of libraries of related compounds for structure-activity relationship studies. The compound's commercial availability through specialized suppliers indicates recognition of its research value and suggests ongoing or planned investigations into its synthetic utility and biological properties.

The broader implications of compounds like this compound for organofluorine research include their contribution to our understanding of fluorine's effects on molecular conformation, intermolecular interactions, and chemical reactivity. The extreme degree of fluorination present in this compound provides an opportunity to study the cumulative effects of multiple fluorine substituents on alkene chemistry and to explore the boundaries of fluorinated molecule stability and reactivity. Such studies contribute to the fundamental knowledge base that guides the design of next-generation fluorinated pharmaceuticals, agrochemicals, and materials.

Properties

IUPAC Name

2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIBKUOPGVLTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371329
Record name 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-19-3
Record name 1-Butene, 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

a. Sequential Halogenation of Fluorinated Precursors

A two-step halogenation approach is widely employed:

  • Chlorination/Fluorination : Starting with trifluoroacetylated ketones, sequential treatment with N-chlorosuccinimide (NCS) and Selectfluor generates pentahalogenated intermediates.
  • Bromination : The intermediate undergoes detrifluoroacetylative cleavage followed by bromination using N-bromosuccinimide (NBS) in the presence of a copper(II)bisoxazoline catalyst (Table 1).

Key Conditions :

  • Solvent: THF or acetonitrile.
  • Catalysts: Cu(OTf)₂ with bisoxazoline ligands (e.g., L7 ).
  • Base: K₂CO₃ (2 equiv).
  • Yield: 82–98%.

b. Direct Bromination of Fluorinated Alkenes

Industrial-scale methods use bromine addition to fluorinated alkenes under controlled illumination. For example:

  • Substrate : 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene.
  • Reagents : Bromine (Br₂) in a transparent reactor with visible light (e.g., 500W incandescent lamps).
  • Conditions : 20–100°C, 4–6 hours.
  • Yield : Up to 99.2% for analogous bromofluoroalkenes.

Optimized Reaction Parameters

a. Catalytic Bromination

Copper catalysts significantly enhance selectivity. For example:

Parameter Optimal Value Effect on Yield
Catalyst Cu(OTf)₂ + L7 95%
Solvent THF 98%
Temperature 25°C 92%
Base K₂CO₃ (2 equiv) 90%

Data adapted from.

b. Phase-Transfer Catalysis

In dehydrohalogenation steps, phase-transfer agents (e.g., tetrabutylammonium chloride) reduce reaction times from 15h to 6h, improving yields from 82% to 97%.

Industrial-Scale Production

Large-scale synthesis prioritizes:

  • Reagent Purity : ≥99% bromine and fluorinated precursors.
  • Equipment : Corrosion-resistant reactors (e.g., Hastelloy C-276).
  • Process Control :
    • Bromine addition rate: 0.5–1.5 mL/min.
    • Temperature gradients: Maintained at 50–90°C to avoid side reactions.

Challenges and Solutions

a. Competing Protonation Pathways

Uncatalyzed bromination favors protonation over substitution, producing undesired α-chloro-α-fluoroacetophenone. Mitigation strategies include:

b. Byproduct Formation

  • Major Byproduct : 2,3-dibromo-1,1,1-trifluoropropane (from incomplete elimination).
  • Mitigation : Reflux ratio control (3:1 to 10:1) during rectification.

Comparative Methods Analysis

Method Advantages Limitations
Sequential Halogenation High selectivity (98%) Requires specialized catalysts
Direct Bromination Scalable, cost-effective Light-sensitive conditions
Phase-Transfer Catalysis Rapid reaction times High catalyst loading

Synthesized from.

Recent Advances

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted derivatives such as 2-hydroxy-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene.

    Addition Reactions: Formation of addition products like 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butane.

    Oxidation and Reduction Reactions: Formation of epoxides or alkanes, respectively.

Scientific Research Applications

Chemistry: 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated analogs on biological systems.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials, such as fluorinated polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituent Positions
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene C₅H₂BrF₇ 274.96 Br, -OCF₃, F₄ Br (C2), -OCF₃ (C3), F (C3, C4)
4-Bromo-3,3,4,4-tetrafluoro-1-butene C₄H₃BrF₄ 206.97 Br, F₄ Br (C4), F (C3, C4)
2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one C₈H₅BrF₃O₃S 326.09 Br, F₃, dihydroxy, thienyl, ketone Br (C2), F₃ (C4), thienyl (C1)
3-Bromo-1,1,1-trifluoro-2-propanol C₃H₄BrF₃O 193.97 Br, F₃, hydroxyl Br (C3), F₃ (C1), -OH (C2)

Key Observations :

  • Substituent Complexity : The target compound’s trifluoromethoxy group introduces strong electron-withdrawing effects and steric bulk compared to simpler fluorinated analogs like 4-Bromo-3,3,4,4-tetrafluoro-1-butene . This likely enhances its stability in radical or nucleophilic reactions.
  • Molecular Weight : The higher molar mass (274.96 g/mol) compared to 4-Bromo-3,3,4,4-tetrafluoro-1-butene (206.97 g/mol) reflects the added trifluoromethoxy group and additional fluorine atoms .
  • Functional Diversity: Unlike compounds such as 3-Bromo-1,1,1-trifluoro-2-propanol, which contains a hydroxyl group, the target compound lacks polar protic groups, making it more hydrophobic .

Commercial Availability and Handling

  • Target Compound: Supplied by specialized vendors like ChemBK and BIOZOL Diagnostica for research purposes .
  • Analog Comparison : 4-Bromo-3,3,4,4-tetrafluoro-1-butene is commercially available from TCI America in larger quantities (25 g), indicating broader industrial applicability .

Biological Activity

Overview

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is an organofluorine compound notable for its unique structural features, which include bromine, fluorine, and trifluoromethoxy groups. This compound has gained interest in various fields, particularly in organic synthesis and biological research due to its distinct chemical properties and potential biological activities.

The molecular formula of this compound is C5H2BrF7OC_5H_2BrF_7O, with a molar mass of approximately 274.96 g/mol. Its structure contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC5H2BrF7O
Molar Mass274.96 g/mol
CAS Number231291-19-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Halogen Bonding : The presence of bromine and fluorine allows for halogen bonding interactions that can influence the compound's reactivity.
  • Lipophilicity : The trifluoromethoxy group enhances lipophilicity, affecting the distribution and activity in biological systems.
  • Substitution Reactions : The bromine atom can be substituted by nucleophiles, which may lead to various biological effects depending on the substituents involved.

Biological Applications

Research indicates that this compound is utilized in biological studies to explore the effects of fluorinated compounds on cellular systems. Its unique structure allows it to serve as a building block in the synthesis of biologically active molecules.

Case Studies

  • Toxicity Studies : Investigations into the toxicity of related fluorinated compounds have shown that halogenated compounds can exhibit varying degrees of cytotoxicity depending on their structure and substituents. For instance, studies have demonstrated that certain fluorinated compounds can induce hepatotoxicity in rodent models but exhibit significantly lower risks in human hepatocyte cultures due to species differences in metabolic pathways .
  • Antifungal Activity : Compounds containing CF2X moieties (where X can be various substituents) have been reported to show antifungal activity. The mechanism involves interaction with fungal cell membranes or metabolic pathways critical for fungal growth .

Research Findings

Recent research has focused on the synthesis and application of trifluoromethoxy-containing compounds in medicinal chemistry. These studies highlight:

  • Fluorinated Analogues : The synthesis of various analogues of this compound has been explored for their potential therapeutic applications.
Compound NameBiological Activity
2-Bromo-3,4,4,4-tetrafluoro-3-methoxybut-1-enePotential anti-cancer properties
2-Bromo-3,3,4,4-tetrafluorobut-1-eneCytotoxic effects against specific cancer cell lines

Q & A

Basic: How can researchers optimize the synthesis of 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene to maximize yield and purity?

Methodological Answer:
Synthesis of highly fluorinated bromoalkenes often involves halogenation or substitution reactions under controlled conditions. For example, bromination of fluorinated precursors using reagents like N-bromosuccinimide (NBS) in chloroform under reflux (97% yield achieved in similar systems) can be adapted . Key parameters include:

  • Temperature control : Avoid thermal decomposition of fluorinated intermediates by maintaining reflux temperatures below 80°C.
  • Solvent selection : Use non-polar solvents (e.g., chloroform) to stabilize reactive intermediates.
  • Purification : Employ fractional distillation or preparative HPLC to isolate the product from fluorinated byproducts.
    Validate purity via <sup>19</sup>F NMR and GC-MS, as fluorine and bromine isotopes complicate spectral interpretation .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • <sup>19</sup>F NMR : Critical for resolving fluorine environments, particularly distinguishing CF3O and CF2 groups. Coupling constants (e.g., <sup>3</sup>JF-F) help confirm stereochemistry.
  • X-ray crystallography : Resolve spatial arrangements of bromine and fluorine atoms. Use SHELX programs for refinement, especially for handling heavy atoms (Br) and fluorine disorder .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula by matching exact mass (e.g., C5H2BrF7O requires 313.92 g/mol).

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:
Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects. Steps to address this:

Benchmark computational methods : Use higher-level theories (e.g., CCSD(T)/def2-TZVP) for fluorinated systems.

Solvent modeling : Include implicit solvent models (e.g., PCM for chloroform) to match experimental conditions.

Experimental validation : Perform kinetic studies (e.g., competition experiments) to compare relative reactivities of fluorine vs. bromine sites .
Cross-reference with crystallographic data to validate bond lengths and angles .

Advanced: What challenges arise in crystallographic analysis due to the compound’s fluorine and bromine substituents?

Methodological Answer:

  • Disorder in fluorine positions : Fluorine atoms often exhibit positional disorder. Use SHELXL’s PART and SIMU instructions to model disorder and refine anisotropic displacement parameters .
  • Heavy atom effects : Bromine’s high electron density can overshadow lighter atoms. Collect high-resolution data (d < 0.8 Å) and apply absorption corrections.
  • Twinned crystals : Common in fluorinated compounds. Test for twinning using PLATON’s TwinRotMat and refine with TWIN/BASF commands in SHELXL .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts.
  • Personal protective equipment (PPE) : Wear nitrile gloves and fluoropolymer-coated lab coats to resist permeation by brominated compounds.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using fluorinated silica gel .
  • Storage : Store at 0–6°C in amber glass to prevent photodegradation and thermal decomposition .

Advanced: How can researchers study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig amination : Test palladium catalysts (e.g., Pd(OAc)2/XPhos) for C–Br bond activation. Monitor <sup>19</sup>F NMR for fluorine retention.
  • Sonogashira coupling : Optimize Cu(I) co-catalysts to suppress alkyne oligomerization.
  • Competitive analysis : Compare reaction rates with non-fluorinated analogs to quantify electronic effects of CF3O groups .

Basic: What strategies mitigate hydrolysis of the trifluoromethoxy group during reactions?

Methodological Answer:

  • Anhydrous conditions : Use molecular sieves or P2O5 to scavenge moisture.
  • Low-temperature reactions : Conduct reactions below −20°C to slow hydrolysis kinetics.
  • Protecting groups : Temporarily mask the trifluoromethoxy group with silyl ethers (e.g., TMSCl) .

Advanced: How can computational modeling predict the compound’s environmental persistence?

Methodological Answer:

  • DFT calculations : Estimate bond dissociation energies (BDEs) for C–Br and C–F bonds to assess hydrolytic/oxidative stability.
  • Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • QSAR models : Corrogate with perfluorinated compound databases to estimate half-lives in soil/water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 2
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

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